

Comparative Kinase Selectivity Profile of 5-iodo-Indirubin-3'-monoxime

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Compound of Interest

Compound Name: 5-iodo-Indirubin-3'-monoxime

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of **5-iodo-Indirubin-3'-monoxime**, a potent inhibitor of several key protein kinases. The information presented herein is intended to assist researchers in evaluating its potential as a research tool and as a starting point for drug discovery efforts.

Executive Summary

5-iodo-Indirubin-3'-monoxime is a synthetic derivative of the natural product indirubin. It is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Cyclin-Dependent Kinase 1 (CDK1)/cyclin B.^{[1][2][3]} While comprehensive screening data against a broad kinase panel is not publicly available for this specific analog, the existing data indicates a high affinity for these primary targets. This guide summarizes the known inhibitory activities, provides a detailed experimental protocol for assessing kinase inhibition, and illustrates the key signaling pathways affected.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the known half-maximal inhibitory concentrations (IC₅₀) of **5-iodo-Indirubin-3'-monoxime** against its primary kinase targets. For comparative purposes, data for the related compound, Indirubin-3'-monoxime, is also included where available.

Kinase Target	5-iodo-Indirubin-3'-monoxime IC50 (nM)	Indirubin-3'-monoxime IC50 (nM)
GSK-3 β	9[1]	22[4]
CDK5/p25	20[1]	100[4]
CDK1/cyclin B	25[1]	180[4]

Note: A comprehensive kinase selectivity profile for **5-iodo-Indirubin-3'-monoxime** against a wider panel of kinases is not currently available in the public domain. The development of such a profile would be invaluable for a more complete understanding of its off-target effects and potential therapeutic applications.

Experimental Protocols

The following is a detailed protocol for a radiometric kinase inhibition assay, a standard method for determining the IC50 value of a kinase inhibitor. This protocol is representative of the methodology used to generate the data presented in this guide.

Objective: To determine the concentration of **5-iodo-Indirubin-3'-monoxime** required to inhibit 50% of the activity of a target kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate peptide
- **5-iodo-Indirubin-3'-monoxime** stock solution (in DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP solution (containing [γ -³³P]ATP)
- 96-well filter plates
- Phosphoric acid (75 mM)

- Scintillation fluid
- Microplate scintillation counter

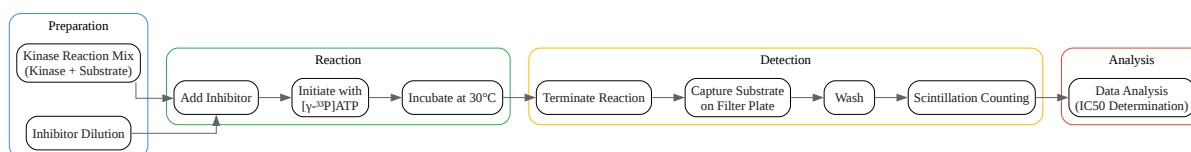
Procedure:

- **Compound Dilution:** Prepare a serial dilution of **5-iodo-Indirubin-3'-monoxime** in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
- **Reaction Mix Preparation:** In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
- **Inhibitor Addition:** Add 1 μ L of each inhibitor dilution to the respective wells of the reaction plate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
- **Reaction Initiation:** Initiate the kinase reaction by adding the ATP solution containing [γ - 33 P]ATP to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- **Incubation:** Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Reaction Termination and Substrate Capture:** Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a 96-well filter plate, which will capture the phosphorylated substrate.
- **Washing:** Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ - 33 P]ATP.
- **Scintillation Counting:** After the final wash, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
- **Data Analysis:**
 - Subtract the background counts (no-enzyme control) from all other readings.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

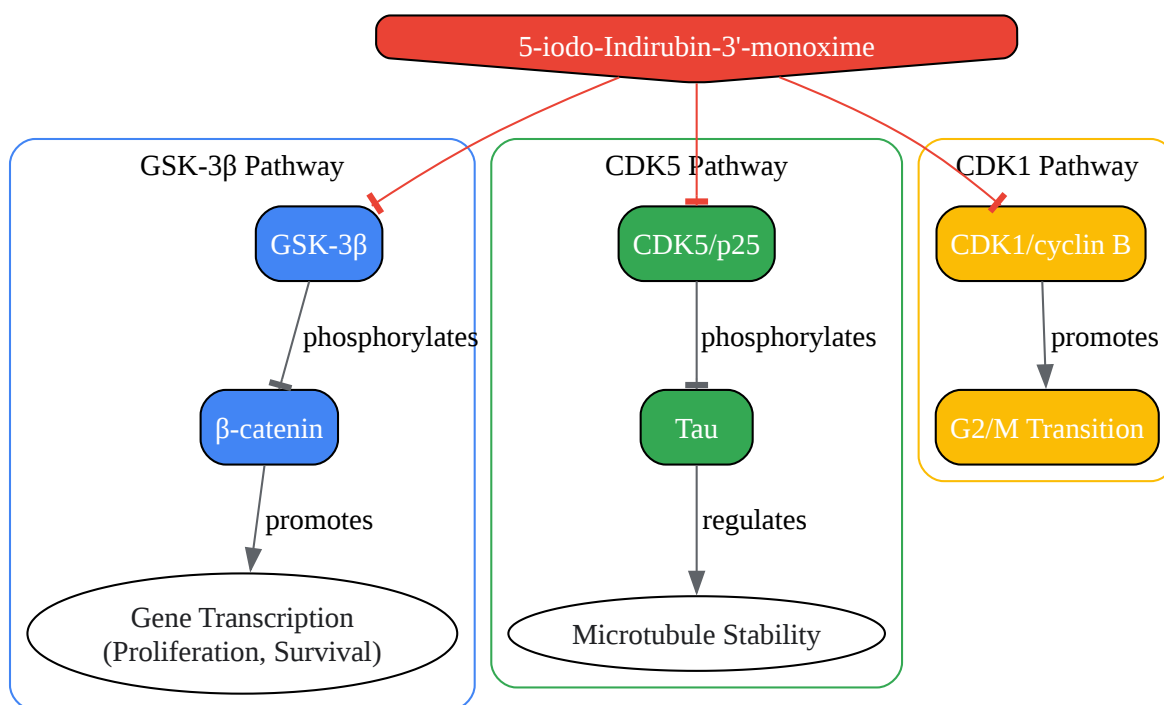
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the primary signaling pathways targeted by **5-iodo-Indirubin-3'-monoxime**.



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Caption: Experimental Workflow for Radiometric Kinase Inhibition Assay.



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Caption: Primary Signaling Pathways Inhibited by **5-iodo-Indirubin-3'-monoxime**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most

cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]
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